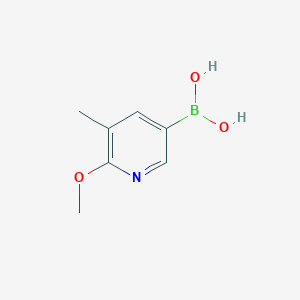

![molecular formula C12H10N4 B1454418 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine CAS No. 1215963-60-2](/img/structure/B1454418.png)

2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine

Übersicht

Beschreibung

“2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .

Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Substituted imidazo[1,2-a]pyridines, including “2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine”, have been found to possess a broad spectrum of biological activity and can be used as antibacterial drugs .

Antifungal Applications

These compounds also exhibit antifungal properties, making them useful in the treatment of various fungal infections .

Antiviral Applications

Research has shown that these compounds can be used as antiviral drugs, potentially offering new ways to combat viral diseases .

Anti-inflammatory Applications

The anti-inflammatory properties of these compounds make them potential candidates for the development of new anti-inflammatory drugs .

Cancer Treatment

Several studies have proposed the use of imidazo-[1,2-a]pyridine derivatives for the treatment of cancer . Their unique properties could offer new pathways for cancer treatment.

Cardiovascular Disease Treatment

These compounds have also been suggested for the treatment of cardiovascular diseases , potentially providing new therapeutic options for these conditions.

Alzheimer’s Disease Treatment

Imidazo-[1,2-a]pyridine derivatives have been proposed for the treatment of Alzheimer’s disease , which could lead to advancements in the treatment of this neurodegenerative disorder.

Use in Optoelectronic Devices

This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field. In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices .

Wirkmechanismus

Target of Action

The primary targets of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. The compound’s interaction with these receptors can lead to a variety of biological effects, including sedative, anxiolytic, and muscle relaxant effects .

Mode of Action

2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine interacts with its targets by binding to GABA receptors, specifically the GABA_A subtype . This binding enhances the inhibitory effect of GABA on neuronal excitability, resulting in the aforementioned sedative, anxiolytic, and muscle relaxant effects .

Biochemical Pathways

The compound’s action primarily affects the GABAergic pathway. By enhancing the inhibitory effect of GABA, it increases the influx of chloride ions into the neuron, which leads to hyperpolarization of the neuronal membrane and decreased neuronal excitability .

Pharmacokinetics

Similar compounds are known to have good oral bioavailability and are metabolized primarily in the liver . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine’s action include decreased neuronal excitability and potential therapeutic effects in conditions such as insomnia, anxiety disorders, and muscle spasms .

Eigenschaften

IUPAC Name |

2-pyridin-3-ylimidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-12-11(9-4-3-6-14-8-9)15-10-5-1-2-7-16(10)12/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBXOLRBDZPWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)N)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1454340.png)

![4-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1454345.png)

![4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1454349.png)

![8-methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1454350.png)